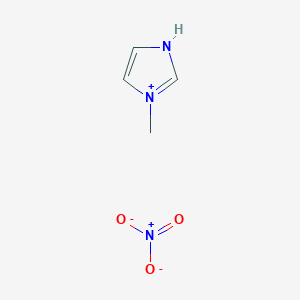

1-Methylimidazolium nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and ability to dissolve a wide range of materials. These characteristics make ionic liquids valuable in various industrial and scientific applications. This compound, in particular, is recognized for its role as a green solvent in separation processes and electrochemical devices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylimidazolium nitrate can be synthesized by reacting 1-methylimidazole with nitric acid. The reaction typically involves the following steps:

Preparation of 1-Methylimidazole: This compound is commercially available or can be synthesized by methylation of imidazole.

Reaction with Nitric Acid: 1-Methylimidazole is reacted with nitric acid under controlled conditions to form this compound. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reactants: Large quantities of 1-methylimidazole and nitric acid are handled in industrial reactors.

Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

1-Methylimidazolium nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions where the nitrate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reactions: These reactions often involve other ionic compounds or salts.

Major Products Formed:

Oxidation Products: Various oxidized forms of the imidazolium cation.

Reduction Products: Reduced forms of the imidazolium cation.

Substitution Products: New ionic liquids with different anions.

Applications De Recherche Scientifique

Electrochemical Applications

1-MIM-NO3 exhibits significant potential in electrochemical applications due to its high ionic conductivity and wide electrochemical window. Its properties make it suitable for use in batteries and supercapacitors.

- Conductivity : Research indicates that 1-MIM-NO3 has excellent electrical conductivity, which is crucial for efficient charge transport in electrochemical devices. Studies have shown that ionic liquids like 1-MIM-NO3 can achieve conductivities comparable to traditional electrolytes .

- Electrochemical Stability : The electrochemical stability of 1-MIM-NO3 has been characterized through cyclic voltammetry, revealing a stable window of operation, which is essential for high-performance energy storage systems .

Catalytic Applications

1-MIM-NO3 serves as a catalyst or solvent in various chemical reactions, particularly in organic synthesis and green chemistry.

- Catalytic Activity : It has been utilized in the synthesis of fine chemicals and pharmaceuticals. The ionic liquid's ability to dissolve both polar and non-polar compounds enhances reaction rates and yields .

- Green Chemistry : Its use as a solvent aligns with green chemistry principles, reducing the need for hazardous organic solvents. Studies have demonstrated that reactions conducted in 1-MIM-NO3 can lead to cleaner products with fewer by-products .

Material Science

In material science, 1-MIM-NO3 has been explored for its unique properties that can be harnessed in the development of new materials.

- Nanostructuring : The ionic liquid facilitates the formation of nanostructured materials through templating methods. Its ability to stabilize nanoparticles makes it an attractive medium for synthesizing nanomaterials with specific properties .

- Thermal Properties : The thermal stability of 1-MIM-NO3 is noteworthy, with studies indicating its melting point around 339 K. This thermal stability allows it to be used in high-temperature applications without significant degradation .

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of 1-MIM-NO3.

- Toxicity Assessments : Recent studies have highlighted the cytotoxic effects of imidazolium-based ionic liquids. In vitro studies have shown that exposure to high concentrations can induce oxidative stress and apoptosis in human cell lines . Understanding these effects is crucial for evaluating the safe use of 1-MIM-NO3 in commercial applications.

Data Summary Table

Case Study 1: Battery Technology

A study demonstrated that incorporating 1-MIM-NO3 into lithium-ion batteries improved their performance metrics significantly compared to conventional electrolytes. The ionic liquid's high conductivity enabled faster ion transport, leading to enhanced charge/discharge rates.

Case Study 2: Green Synthesis

In a recent experiment, researchers employed 1-MIM-NO3 as a solvent for synthesizing biodiesel from triglycerides. The reaction achieved higher yields and lower energy consumption compared to traditional methods, showcasing the ionic liquid's potential in sustainable chemical processes.

Mécanisme D'action

The mechanism by which 1-methylimidazolium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation and nitrate anion interact with other molecules through electrostatic forces, hydrogen bonding, and van der Waals interactions. These interactions facilitate the dissolution of various substances and enhance reaction rates in chemical processes .

Comparaison Avec Des Composés Similaires

1-Methylimidazolium nitrate can be compared with other imidazolium-based ionic liquids, such as:

1-Butyl-3-methylimidazolium nitrate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.

1-Butyl-2,3-dimethylimidazolium nitrate: Another variant with additional methyl groups, affecting its thermal stability and solubility.

Uniqueness: this compound is unique due to its specific balance of thermal stability, solubility, and low volatility, making it particularly suitable for applications requiring green solvents and high thermal stability.

Propriétés

IUPAC Name |

3-methyl-1H-imidazol-3-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.NO3/c1-6-3-2-5-4-6;2-1(3)4/h2-4H,1H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALWTPNRISPPIZ-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNC=C1.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.